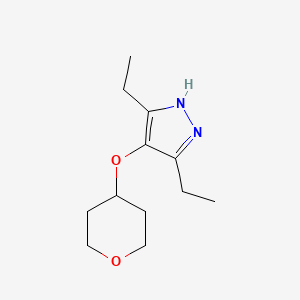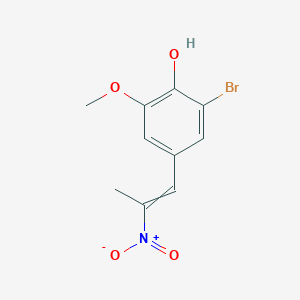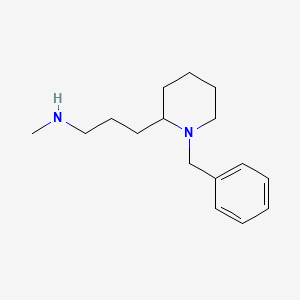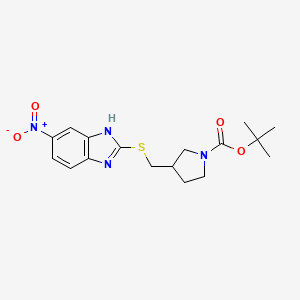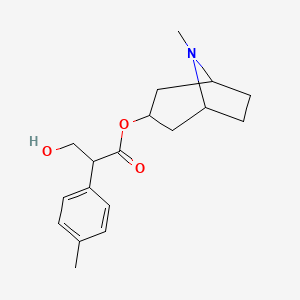
3-Tropanyl 4'-methyltropate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tropanyl 4’-methyltropate: is a chemical compound that belongs to the class of tropane alkaloids. Tropane alkaloids are known for their pharmacological properties, particularly their effects on the central nervous system. This compound is structurally characterized by the presence of a tropane ring system, which is a bicyclic structure containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tropanyl 4’-methyltropate typically involves the esterification of tropine with 4’-methyltropic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of 3-Tropanyl 4’-methyltropate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 3-Tropanyl 4’-methyltropate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
3-Tropanyl 4’-methyltropate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other tropane derivatives.
Biology: Studied for its effects on neurotransmitter systems and potential as a neuroprotective agent.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Alzheimer’s disease.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Tropanyl 4’-methyltropate involves its interaction with muscarinic acetylcholine receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter release and influence various physiological processes. The molecular targets include the M1 and M2 subtypes of muscarinic receptors, which are involved in cognitive function and motor control.
Comparison with Similar Compounds
Tropanyl 3,5-dimethylbenzoate: A potent and selective antagonist of the 5-HT3 receptor.
Tropicamide: A muscarinic receptor antagonist used to induce mydriasis and cycloplegia for diagnostic procedures.
Uniqueness: 3-Tropanyl 4’-methyltropate is unique due to its specific structural features and pharmacological profile. Unlike other tropane derivatives, it exhibits a distinct binding affinity for muscarinic receptors, making it a valuable compound for research in neuropharmacology.
Properties
CAS No. |
63978-26-7 |
|---|---|
Molecular Formula |
C18H25NO3 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(4-methylphenyl)propanoate |
InChI |
InChI=1S/C18H25NO3/c1-12-3-5-13(6-4-12)17(11-20)18(21)22-16-9-14-7-8-15(10-16)19(14)2/h3-6,14-17,20H,7-11H2,1-2H3 |
InChI Key |
XFKXNUIIWKUVFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)C(=O)OC2CC3CCC(C2)N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



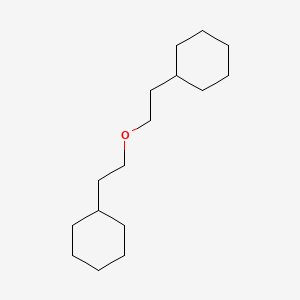
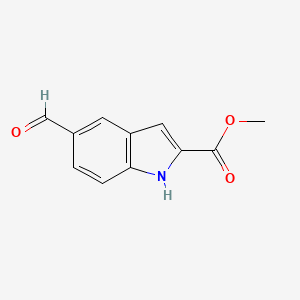

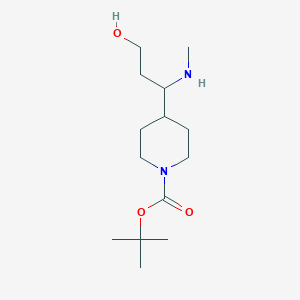
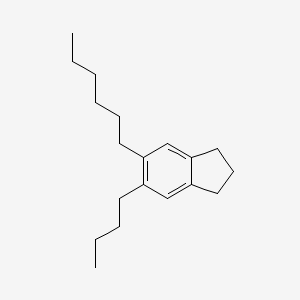
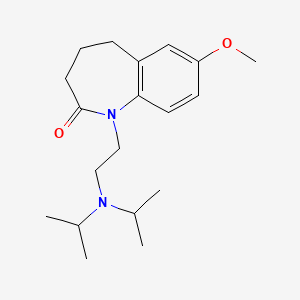
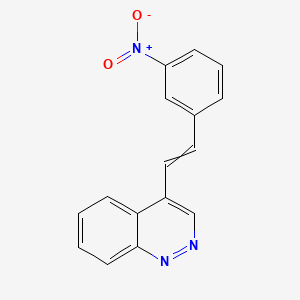
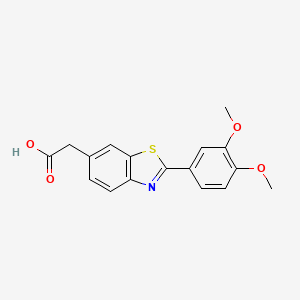
![1,2-Dihydroimidazo[4,5-g]indazole](/img/structure/B13954390.png)
